N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide
Description
This compound features a cyclopenta[d][1,3]thiazole core fused to a benzothiophene-2-carboxamide group. Its molecular architecture combines aromatic and heterocyclic motifs, making it a candidate for applications in medicinal chemistry and materials science. Syntheses of related thiazole-carboxamide derivatives involve coupling reactions using reagents like HATU and DIPEA, followed by HPLC purification to achieve >95% purity.
Properties
Molecular Formula |
C15H12N2OS2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS2/c18-14(13-8-9-4-1-2-6-11(9)19-13)17-15-16-10-5-3-7-12(10)20-15/h1-2,4,6,8H,3,5,7H2,(H,16,17,18) |
InChI Key |
JKMZIFLIUNKSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the cyclopenta[d][1,3]thiazole ring followed by its fusion with the benzothiophene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide. However, based on the search results, we can compile the following information:
Basic Information
- Name: this compound
- Molecular Formula: C15H12N2OS2
- Molecular Weight: 300.4 g/mol
- CAS Registry Number: 1088154-21-5
- Synonyms: MLS-0463381.0001, CHEMBL2006198, BDBM89114
Computed Properties
- IUPAC Name: N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide
- InChI: InChI=1S/C15H12N2OS2/c18-14(13-8-9-4-1-2-6-11(9)19-13)17-15-16-10-5-3-7-12(10)20-15/h1-2,4,6,8H,3,5,7H2,(H,16,17,18)
- InChIKey: JKMZIFLIUNKSLZ-UHFFFAOYSA-N
- SMILES: C1CC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4S3
Related Compounds
- 2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide: A compound with a similar cyclopenta[d][1,3]thiazole moiety .
- Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester: Another related benzothiophene derivative .
- 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: A key intermediate in pharmaceutical synthesis .
Potential Research Areas
Given the presence of benzothiophene and cyclopenta[d][1,3]thiazole moieties, one could explore the potential applications of this compound in medicinal chemistry, such as:
- Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial activities.
- Anticancer Agents: Benzothiophenes have been investigated for their potential anticancer properties.
- Enzyme Inhibitors: Carboxamide derivatives are frequently used as enzyme inhibitors in drug design.
Pyridazine Applications in Drug Discovery
While not directly related to the target compound, one search result discusses the applications of pyridazine heterocycles in drug discovery . This highlights the potential for this compound, which contains a thiazole ring, to be explored in similar contexts:
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Molecular Formula : C₁₀H₁₀N₄OS₂
- Molecular Weight : 266.34 g/mol
- Key Features: Replaces the benzothiophene group with a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety.
- Applications: Thiadiazole derivatives are known for antimicrobial and antitumor activities, suggesting this analog may share similar pharmacological targets.
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Key Observations:
Core Structure : All analogs retain the cyclopenta-thiazole backbone, critical for π-π stacking and planar interactions in crystal lattices.
Thiadiazole and ester substituents alter electronic properties, impacting solubility and reactivity.
Synthetic Accessibility : The target compound and its thiadiazole analog require multi-step coupling and purification (e.g., HATU-mediated amidation), whereas the acetyl derivative is simpler to functionalize.
Research Implications
- Material Science : The planar cyclopenta-thiazole core may facilitate applications in organic electronics, though empirical data on conductivity or luminescence are lacking in the provided evidence.
Biological Activity
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H12N2OS2. It features a cyclopenta[d][1,3]thiazole ring fused with a benzothiophene moiety, which contributes to its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 292.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 25553043 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways by binding to enzymes and receptors.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptor sites, influencing cellular responses.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in human leukemic and squamous carcinoma cells.
Case Study
A study published in PubMed highlighted that derivatives of similar compounds showed higher cytotoxicity compared to their parent structures. This suggests that structural modifications can enhance the anticancer properties of thiazole-based compounds .
Antiviral Activity
Recent investigations have also focused on the antiviral properties of this compound. It has been evaluated for its ability to inhibit viral replication and interfere with viral protein interactions.
Research Findings
In a study examining compounds targeting the PA-PB1 interface of the influenza A virus polymerase, related thiazole derivatives showed promising antiviral activity with IC50 values indicating effective inhibition of viral interactions .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-acylphenothiazines | Anticancer | Varies |
| 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one | Antiviral | 1.1 |
| N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide | Enzyme Inhibition | Not specified |
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclopenta[d][1,3]thiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by functionalization .
- Step 2 : Coupling the thiazole intermediate with 1-benzothiophene-2-carboxamide using carbodiimide-mediated amidation or nucleophilic substitution .
- Optimization : Reflux in ethanol (7–20 hours) and use of anhydrous sodium acetate for cyclization improve yields (76–82%) .
Key Data :
| Parameter | Example Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol/DMF | 76% | |
| Reaction Time | 7–20 hours | 76–82% |
Basic: Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., NH peaks at δ 10.2–11.5 ppm) and carbon backbone (C=O at ~170 ppm) .
- IR Spectroscopy : Confirms functional groups (C=O stretch at 1670–1690 cm⁻¹, C-S-C at 650–750 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., M⁺ at m/z 400–450) and fragmentation patterns .
Note : Ensure purity via HPLC (>95%) before analysis to avoid overlapping signals .
Basic: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency .
- Temperature Control : Maintain reflux temperatures (80–100°C) for cyclization steps to avoid incomplete reactions .
- Catalysts : Use triethylamine or Pd/C for coupling reactions to reduce side products .
Troubleshooting : Low yields (<50%) may require repurification via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How to analyze contradictory biological activity data across studies?
Methodological Answer:
- Structural Comparisons : Compare substituent effects; e.g., cyclopentyl vs. aryl groups alter antimicrobial potency .
- Assay Conditions : Variability in MIC values may stem from differences in bacterial strains or cell lines. Standardize protocols (e.g., CLSI guidelines) .
- Data Normalization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) to contextualize activity .
Example : A 2025 study noted 10-fold differences in IC₅₀ values due to assay pH variations .
Advanced: What computational methods predict the compound’s reactivity and binding affinity?
Methodological Answer:
- DFT Calculations : Model electron density to predict nucleophilic/electrophilic sites (e.g., sulfur atoms in thiazole) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase) and prioritize derivatives for synthesis .
Case Study : Docking studies revealed hydrogen bonding between the carboxamide group and ATP-binding pockets, guiding SAR modifications .
Advanced: How to resolve spectral data discrepancies (e.g., unexpected NMR shifts)?
Methodological Answer:
- Repurification : Eliminate impurities via recrystallization (ethanol/water, 4:1) or preparative TLC .
- Solvent Effects : Record NMR in DMSO-d₆ instead of CDCl₃ to resolve broad NH peaks .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility causing peak splitting .
Advanced: What strategies enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (NO₂, Cl) at the benzothiophene ring to boost antimicrobial activity .
- Bioisosteric Replacement : Replace thiophene with pyridine to assess solubility impacts .
- Pharmacophore Mapping : Identify critical motifs (e.g., thiazole sulfur) using 3D-QSAR models .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility .
- Prodrug Design : Esterify the carboxamide group (e.g., methyl ester) for enhanced membrane permeability .
Data : Solubility in PBS (pH 7.4) increased from 0.1 mg/mL to 2.5 mg/mL using 10% PEG-400 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
